molecular formula C8H8ClNO3 B1601925 Methyl 4-amino-5-chloro-2-hydroxybenzoate CAS No. 129511-06-4

Methyl 4-amino-5-chloro-2-hydroxybenzoate

Cat. No.: B1601925
CAS No.: 129511-06-4
M. Wt: 201.61 g/mol
InChI Key: SXMFZXQWMHJMOH-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoate (B1203000) Chemistry Research

Halogenated benzoates are a class of compounds that have garnered considerable attention in chemical research. The introduction of halogen atoms into the benzoate structure can significantly alter the molecule's physical, chemical, and biological properties. Research in this area often focuses on understanding the effects of halogenation on reaction mechanisms, electronic properties, and biological activity. nih.gov

The presence of a chlorine atom in Methyl 4-amino-5-chloro-2-hydroxybenzoate is of particular interest. Halogen atoms can influence a molecule's reactivity and its ability to interact with biological targets. nih.gov In the context of medicinal chemistry, halogens are often incorporated into drug candidates to enhance their binding affinity to proteins, improve metabolic stability, and modulate their pharmacokinetic profiles. nih.gov The study of halogenated benzoates, therefore, provides a foundation for the rational design of new therapeutic agents.

Overview of Scientific Literature on this compound and Analogues

While specific academic literature solely focused on this compound is limited, a broader look at its analogues provides valuable insights. A closely related compound, Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, shares a similar core structure, with the primary difference being an acetamido group instead of an amino group. cbijournal.com Research on this analogue can offer clues about the potential reactivity and biological relevance of the primary amino-substituted compound.

Furthermore, patents related to the synthesis of similar molecules, such as 4-amino-5-chloro-2-methoxybenzoic acid, outline synthetic strategies that could potentially be adapted for the production of this compound. google.com These documents often describe multi-step reaction sequences involving chlorination, methylation, and hydrolysis, providing a roadmap for synthetic chemists. google.com

The scientific literature also covers the synthesis and biological evaluation of various derivatives of related heterocyclic systems, which may share some structural motifs with the title compound. For instance, studies on 4-chloro-5-(amino)-2-aryl-pyridazin-3-ones explore their potential as anticancer and antiangiogenic agents, highlighting the importance of the chloro and amino substitutions on a heterocyclic core in eliciting biological responses. cbijournal.com

Table 2: Comparison of this compound and a Key Analogue

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference
This compound C₈H₈ClNO₃ 201.61 Contains a primary amino group (-NH₂)
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate C₁₀H₁₀ClNO₄ 243.64 Contains an acetamido group (-NHCOCH₃)

Data sourced from PubChem. smolecule.comcbijournal.com

Significance of the this compound Scaffold in Medicinal Chemistry and Organic Synthesis

The scaffold of this compound is significant in both medicinal chemistry and organic synthesis due to the versatile reactivity of its functional groups. The amino group can be readily modified through various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. The hydroxyl and methyl ester groups also offer sites for chemical modification, enabling the synthesis of a wide array of derivatives.

In medicinal chemistry, this scaffold can be considered a privileged structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. The specific substitution pattern on the benzene (B151609) ring can be fine-tuned to optimize interactions with a particular protein or enzyme. The presence of the chlorine atom, as mentioned earlier, can contribute to enhanced biological activity through halogen bonding and other non-covalent interactions. nih.gov

From an organic synthesis perspective, this compound serves as a valuable starting material for the construction of more complex molecules. For example, the parent acid, 4-amino-5-chloro-2-hydroxybenzoic acid, is a precursor in the synthesis of certain classes of compounds. sigmaaldrich.com The methyl ester form offers advantages in certain synthetic transformations where protection of the carboxylic acid is required.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-5-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMFZXQWMHJMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564984
Record name Methyl 4-amino-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129511-06-4
Record name Methyl 4-amino-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 4 Amino 5 Chloro 2 Hydroxybenzoate

Established Synthetic Routes to Methyl 4-amino-5-chloro-2-hydroxybenzoate

The synthesis of this compound can be achieved through several established routes, primarily involving the strategic formation of the ester and the introduction of substituents onto the benzene (B151609) ring.

Esterification Approaches

The most direct method to synthesize the title compound is through the esterification of its corresponding carboxylic acid, 4-amino-5-chloro-2-hydroxybenzoic acid. sigmaaldrich.com This transformation can be accomplished using various standard esterification protocols.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrochloric acid. nih.govbond.edu.au The reaction is typically heated to reflux to drive the equilibrium towards the formation of the methyl ester. bond.edu.au

Another effective method involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov This system generates hydrochloric acid in situ, which catalyzes the esterification under mild, room temperature conditions, often leading to good or excellent yields of the desired amino acid methyl ester hydrochloride. nih.gov While broadly applicable to amino acids, this method is suitable for substrates like 4-amino-5-chloro-2-hydroxybenzoic acid. nih.gov

For hydroxybenzoic acids specifically, esterification can also be performed by reacting the acid with a halogenated aliphatic hydrocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com

Method Reagents Conditions Key Features
Fischer-Speier Esterification Methanol, Sulfuric Acid (catalyst)RefluxReversible reaction; requires excess methanol. bond.edu.au
TMSCl Method Methanol, Trimethylchlorosilane (TMSCl)Room TemperatureMild conditions; generates HCl in situ. nih.gov
Halogenated Hydrocarbon Method Halocarbon, Non-quaternizable tertiary amineHomogeneous liquid phaseAlternative for hydroxybenzoic acids. google.com

Halogenation and Amination Strategies

The synthesis of this compound can also be approached by introducing the chloro and amino functionalities onto a simpler benzoate (B1203000) precursor. A common strategy involves the chlorination of a pre-existing amino-substituted benzoate.

Direct chlorination of methyl 4-amino-2-hydroxybenzoate (B10774363) is a key step. sigmaaldrich.com N-Chlorosuccinimide (NCS) is a frequently used reagent for this purpose, offering regioselective chlorination at the position ortho to the amino group (C5). The reaction is typically carried out in a solvent like dimethylformamide (DMF). google.comprepchem.com For instance, the chlorination of a related compound, 4-acetylamino-2-hexyloxybenzoic acid methyl ester, with NCS in DMF at 70°C proceeds efficiently. prepchem.com Similarly, methyl 4-amino-2-methoxybenzoate can be chlorinated using N-chlorosuccinimide in DMF at 65-75°C to yield methyl 4-amino-5-chloro-2-methoxybenzoate. google.com

Alternative chlorinating agents include iodobenzene (B50100) dichloride in the presence of pyridine. googleapis.com Another method uses dichlorohydantoin in DMF, which has been shown to chlorinate 2-amino-3-methylbenzoic acid at 100°C. google.com

The amino group is often present in the starting material, such as 4-aminosalicylic acid, thus avoiding a separate amination step (or nitration followed by reduction) on the chlorinated ring. google.comgoogleapis.com

Chlorinating Agent Substrate Solvent Temperature Yield Reference
N-Chlorosuccinimide (NCS)Methyl 4-amino-2-methoxybenzoateDMF70°C87.5% google.com
N-Chlorosuccinimide (NCS)4-acetylamino-2-hexyloxybenzoic acid methyl esterDMF70°C- prepchem.com
Iodobenzene dichlorideMethyl 4-amino-2-methoxybenzoateTetrahydrofuranCooling- googleapis.com
Dichlorohydantoin2-amino-3-methylbenzoic acidDMF100°C87.0% google.com

Multi-step Synthetic Pathways to the this compound Core

Industrial and laboratory-scale production often relies on multi-step pathways starting from readily available materials. A prominent route begins with p-aminosalicylic acid (4-amino-2-hydroxybenzoic acid). google.comgoogleapis.combldpharm.com

Pathway A: From p-Aminosalicylic Acid

A documented synthesis involves a three-step process starting from p-aminosalicylic acid: google.com

Methylation: p-Aminosalicylic acid is treated with dimethyl sulfate (B86663) in the presence of a base like potassium hydroxide (B78521) in acetone. This step achieves both O-methylation of the hydroxyl group and esterification of the carboxyl group to yield methyl 4-amino-2-methoxybenzoate. google.com

Chlorination: The resulting methyl 4-amino-2-methoxybenzoate is then chlorinated. A common method uses N-chlorosuccinimide (NCS) in a solvent like DMF at elevated temperatures (e.g., 70°C). This selectively introduces a chlorine atom at the C-5 position, yielding methyl 4-amino-5-chloro-2-methoxybenzoate. google.com The yield for this step is reported to be around 87.5%. google.com

Demethylation/Hydrolysis (to the acid): The final step in this specific patent is the hydrolysis of the ester and demethylation of the methoxy (B1213986) group to produce 4-amino-5-chloro-2-methoxybenzoic acid, not the target ester of this article. google.com However, selective demethylation of the methoxy group while preserving the methyl ester would be required to arrive at this compound.

It is important to note that the initial methylation step often produces the 2-methoxy derivative, not the desired 2-hydroxy compound directly. google.comgoogleapis.com Synthesizing the target molecule, this compound, would necessitate a pathway that either protects the hydroxyl group, allows for its reintroduction, or proceeds through a different intermediate like methyl 4-amino-2-hydroxybenzoate. sigmaaldrich.com

Derivatization and Structural Modification of this compound

The functional groups on this compound—the ester, the hydroxyl group, and the amino group—provide sites for further chemical transformations to generate a variety of derivatives.

Functional Group Interconversions on the Benzoate Moiety

The primary functional group interconversion on the benzoate moiety involves the hydrolysis of the methyl ester. This reaction converts this compound back to its corresponding carboxylic acid, 4-amino-5-chloro-2-hydroxybenzoic acid.

This hydrolysis is typically achieved under basic conditions. For example, a related compound, methyl 4-amino-5-chloro-2-methoxybenzoate, is hydrolyzed by heating under reflux with a base such as potassium hydroxide in a methanol-water solvent mixture. google.com After the reaction, acidification of the mixture precipitates the carboxylic acid product. google.com This standard procedure is directly applicable to the hydrolysis of the title compound.

Modifications at the Amino Group: Acylation and Alkylation Reactions

The 4-amino group is a key site for derivatization through acylation and alkylation reactions.

Acylation: The amino group can be readily acylated to form amides. A common example is acetylation, which converts the amino group into an acetamido group. This reaction is typically performed using acetyl chloride or acetic anhydride (B1165640). The resulting compound is Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. nih.govbldpharm.combiotuva.com This derivative is a known chemical entity, indicating that the acylation of the parent compound is a well-established transformation. nih.gov N-acylation is a common strategy in multi-step syntheses, sometimes used to protect the amino group or to modulate the compound's properties. prepchem.comgoogle.com

Alkylation: The amino group can also undergo N-alkylation. While specific examples starting from this compound are not detailed in the provided results, general methods for the N-alkylation of 4-aminobenzoic acid derivatives are known. tandfonline.com These methods often involve reacting the amino compound with an alkylating agent (e.g., an alkyl halide) in the presence of a base like potassium carbonate under mild conditions. tandfonline.com Such procedures could be adapted to introduce various alkyl groups onto the nitrogen atom of this compound.

Halogen Substitution and Cross-Coupling Reactions on the Chlorinated Phenyl Ring

The chlorine substituent on the aromatic ring of this compound serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, significant advances in catalyst development have made their use increasingly common and efficient. researchgate.net Modern catalysts, often based on bulky, electron-rich phosphine (B1218219) ligands, are particularly effective for activating the C-Cl bond. researchgate.net

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron compound, such as a boronic acid or ester. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.orglibretexts.org The choice of ligand for the palladium catalyst is crucial for achieving high yields with aryl chloride substrates. The general mechanism involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond, replacing the chlorine atom with a primary or secondary amine. wikipedia.orgacs.org It has become a standard method for synthesizing arylamines, offering a broad substrate scope with high functional group tolerance. wikipedia.orgacs.org Like the Suzuki coupling, this transformation relies on a palladium catalyst, a suitable ligand, and a base. The development of specialized ligands has been critical for the successful coupling of a wide variety of amines with aryl chlorides. acs.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and finally reductive elimination. wikipedia.org

Below is a table illustrating potential cross-coupling reactions on the this compound scaffold.

Reaction Type Coupling Partner Catalyst/Ligand System (Representative) Potential Product Structure
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ / SPhosMethyl 4-amino-2-hydroxy-[1,1'-biphenyl]-5-carboxylate
Suzuki-Miyaura4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosMethyl 4-amino-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-5-carboxylate
Buchwald-HartwigMorpholinePd-PEPPSI-IPrMethyl 4-amino-2-hydroxy-5-(morpholino)benzoate
Buchwald-HartwigAnilinePd(OAc)₂ / BINAPMethyl 4-amino-2-hydroxy-5-(phenylamino)benzoate

Introduction of Diverse Linkers and Side Chains to the this compound Scaffold

The multiple functional groups on this compound—namely the hydroxyl, amino, and chloro groups—provide several points for modification to introduce linkers and side chains. This versatility makes the compound a useful building block for creating more complex molecules.

Modification at the Hydroxyl Group: The phenolic hydroxyl group is a prime site for introducing linkers, most commonly through Williamson ether synthesis. By treating the compound with a base to form the phenoxide followed by reaction with an alkyl halide, a variety of ether-linked side chains can be attached. An example is the synthesis of Methyl 4-amino-2-(2-bromoethoxy)-5-chlorobenzoate, where a bromoethoxy linker is introduced, providing a reactive handle for further conjugation.

Modification at the Amino Group: The primary amino group can be readily acylated or converted into amides. For instance, reaction with an acid chloride or anhydride can introduce acyl side chains. The formation of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate is a straightforward example of this type of transformation. bldpharm.com This modification can alter the electronic properties of the ring and provides a basis for building more elaborate structures.

Modification via Cross-Coupling: As detailed in the previous section, the chloro group can be replaced with various aryl, alkyl, or amino groups through palladium-catalyzed reactions. This allows for the direct attachment of complex side chains or foundational parts of larger molecular scaffolds.

The table below summarizes key strategies for introducing linkers and side chains.

Reactive Site Reaction Type Reagent Example Product Type
2-Hydroxy GroupWilliamson Ether Synthesis1-Bromo-3-chloropropane, K₂CO₃Ether-linked side chain
4-Amino GroupAcylationAcetyl Chloride, PyridineN-Acyl derivative
4-Amino GroupReductive AminationAldehyde/Ketone, NaBH₃CNN-Alkyl derivative
5-Chloro GroupSuzuki-Miyaura CouplingThiophene-2-boronic acid, Pd catalystHeteroaryl side chain

Chemo-Enzymatic and Biocatalytic Approaches in this compound Synthesis

Chemo-enzymatic and biocatalytic methods represent advanced strategies in chemical synthesis, leveraging the high selectivity and efficiency of enzymes to perform specific chemical transformations under mild conditions. nih.gov While the literature does not extensively detail the biocatalytic synthesis of this compound itself, the principles can be applied to its synthesis or modification.

Biocatalysis can be particularly advantageous in several ways:

Regio- and Stereoselectivity: Enzymes can distinguish between similar functional groups on a molecule or create chiral centers with high enantiomeric excess, often avoiding the need for complex protecting group strategies. acs.org For instance, an enzymatic process could selectively hydrolyze the methyl ester without affecting other parts of the molecule or could be used in the kinetic resolution of a chiral intermediate. nih.gov

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near room temperature and neutral pH, which can help preserve sensitive functional groups on the substrate and reduce energy consumption. nih.gov

Green Chemistry: By replacing hazardous reagents and reducing waste streams, biocatalysis aligns well with the principles of green chemistry. mdpi.com

Hypothetical applications in the synthesis of this compound or its derivatives could include:

Enzymatic Hydrolysis: A lipase (B570770) or esterase could be used for the selective hydrolysis of the methyl ester to the corresponding carboxylic acid, a transformation that might be difficult to achieve with chemical saponification without side reactions on the chlorinated ring. nih.gov

Enzymatic Halogenation/Dehalogenation: Specific enzymes are known to catalyze halogenation and dehalogenation on aromatic rings. nih.gov A biocatalyst could potentially be engineered to perform a selective chlorination step in the synthesis.

Reductive Amination: Imine reductases (IREDs) or other aminases could be used to asymmetrically convert a ketone precursor into a chiral amine, which is then elaborated to form the final scaffold. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. nih.govblazingprojects.com The synthesis of a multifunctional molecule like this compound can be evaluated and improved through the lens of the 12 Principles of Green Chemistry.

Key principles applicable to its synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. mdpi.com The cross-coupling reactions discussed in section 2.2.3 are a prime example. Using a small amount of a palladium catalyst to form C-C or C-N bonds is far more atom-efficient and generates less waste than a stoichiometric reaction using a metal promoter. researchgate.net

Safer Solvents and Auxiliaries: Many chemical syntheses rely on volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical CO₂, or minimizing solvent use altogether. jddhs.com For instance, developing a catalytic step that can be run in water or a bio-based solvent would be a significant green improvement. mdpi.com

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided. acs.org Each protection and deprotection step adds to the total step count and generates waste. The use of highly selective biocatalysts (as discussed in 2.3) can often eliminate the need for protecting groups by reacting only at the desired site on the molecule.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. jddhs.com The development of catalysts that function effectively at lower temperatures or the use of energy-efficient techniques like microwave-assisted synthesis are practical applications of this principle. mdpi.com

By applying these principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more cost-effective.

Biological Activity Profiles and Mechanistic Investigations of Methyl 4 Amino 5 Chloro 2 Hydroxybenzoate

Antimicrobial Activity Studies

Following a comprehensive review of available scientific literature, no specific studies detailing the antimicrobial activity of Methyl 4-amino-5-chloro-2-hydroxybenzoate were identified. The subsequent subsections reflect this lack of specific data.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

No research data was found regarding the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal and Antimycobacterial Potency Assessments

There are no available studies or data assessing the antifungal or antimycobacterial potency of this compound.

Minimum Inhibitory Concentration (MIC) Determinations

Specific Minimum Inhibitory Concentration (MIC) values for this compound against any microbial strains have not been reported in the reviewed literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Microbial Strain MIC Value

In Vitro and In Vivo Antimicrobial Models

No published research was identified that utilized in vitro or in vivo models to evaluate the antimicrobial activity of this compound.

Anticancer Activity Research

A thorough search of scientific databases and literature did not yield any specific studies on the anticancer activity of this compound.

Inhibition of Cancer Cell Proliferation in Various Cell Lines (e.g., HeLa, MCF-7, HCT-116, MDA-MB-231)

There is no available research data on the inhibitory effects of this compound on the proliferation of cancer cell lines such as HeLa, MCF-7, HCT-116, or MDA-MB-231.

Table 2: Proliferation Inhibition by this compound in Cancer Cell Lines

Cell Line Inhibition Data (e.g., IC50)
HeLa Data Not Available
MCF-7 Data Not Available
HCT-116 Data Not Available

Apoptosis Induction and Cell Cycle Modulation

A thorough review of scientific literature reveals no specific studies investigating the effects of this compound on apoptosis induction or cell cycle modulation in cancer or other cell lines. Consequently, there is no available data on its potential mechanisms in these processes, such as the activation of caspases, regulation of Bcl-2 family proteins, or its ability to cause cell cycle arrest at specific checkpoints.

In Vivo Anticancer Efficacy in Xenograft Models

There are no published studies on the in vivo anticancer efficacy of this compound in xenograft models. Research to determine its ability to inhibit tumor growth, its pharmacokinetics, or its effects on animal models bearing human tumor xenografts has not been reported in the available scientific literature.

Enzyme Inhibition Studies

Specific studies detailing the inhibitory activity of this compound against any particular enzyme or class of enzymes are not available in the public research domain.

Identification of Target Enzymes

There is no publicly available scientific literature that identifies specific enzyme targets for This compound . While studies on structurally related compounds, such as other 4-hydroxybenzoic acid derivatives, suggest potential interactions with various enzymes, these findings cannot be directly attributed to This compound without specific experimental evidence.

Enzyme-Ligand Binding Interactions and Kinetic Analysis

No studies detailing the enzyme-ligand binding interactions or providing kinetic analysis (e.g., Ki, IC50 values) for This compound with any specific enzyme were found in the public domain. Research on analogous compounds sometimes includes such data, but this information is not available for the specific compound .

Other Reported Biological Activities (e.g., Antihistaminic, Antiparasitic)

A comprehensive search of scientific databases and patent literature did not yield any specific reports on the antihistaminic or antiparasitic activities of This compound . While the broader class of salicylates and their derivatives have been investigated for a wide range of biological effects, specific data for this compound is not documented.

Molecular Mechanisms of Action for this compound

Consistent with the lack of identified target enzymes and biological activities, the molecular mechanisms of action for This compound remain uncharacterized in the scientific literature.

Interaction with Molecular Targets: Enzymes and Receptors

There is no available information detailing the interaction of This compound with specific molecular targets such as enzymes or receptors.

Cellular Pathways Modulation (e.g., Signaling Cascades, Gene Expression)

No studies were found that investigate the modulation of cellular pathways, including signaling cascades or changes in gene expression, as a result of treatment with This compound .

Influence on Cell Membrane Interactions and Cellular Uptake

Specific research on the influence of This compound on cell membrane interactions or its mechanisms of cellular uptake has not been published. General principles of small molecule transport across cell membranes may apply, but compound-specific data is not available. google.com

Investigation of Potential Pharmacophore Targets (e.g., HIF-1α, Tubulin, HK-2, PFK)

The exploration of novel therapeutic agents often involves the screening of compounds against a panel of known biological targets that are implicated in disease pathogenesis. For this compound, a derivative of 4-aminosalicylic acid, its structural features suggest several plausible, albeit currently hypothetical, interactions with key cellular proteins involved in cancer and inflammation. The following sections delve into the theoretical potential of this compound to interact with Hypoxia-Inducible Factor-1α (HIF-1α), tubulin, hexokinase-2 (HK-2), and phosphofructokinase (PFK). It is important to note that direct experimental evidence for these interactions is not yet available in the published scientific literature; therefore, this discussion is based on structure-activity relationships of analogous compounds and in silico postulations.

Hypoxia-Inducible Factor-1α (HIF-1α)

HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and is a key target in cancer therapy due to its role in tumor angiogenesis, metabolic reprogramming, and metastasis. researchgate.net The activity of HIF-1α is primarily regulated by prolyl hydroxylase domain (PHD) enzymes, which, in the presence of oxygen, hydroxylate HIF-1α, leading to its ubiquitination and proteasomal degradation.

While direct studies on this compound's effect on HIF-1α are lacking, the core structure of salicylic (B10762653) acid and its derivatives has been investigated in the context of HIF-1α modulation. For instance, certain small molecules can inhibit PHD enzymes, thereby stabilizing HIF-1α. nih.gov Structurally, this compound possesses a hydroxyl and a carboxyl group, which could potentially chelate the iron (II) ion in the active site of PHDs, a mechanism employed by known PHD inhibitors. nih.gov The amino and chloro substituents on the benzene (B151609) ring would modulate the electronic properties and steric bulk of the molecule, which could influence its binding affinity and specificity for the active site of PHDs.

Conversely, some compounds can inhibit HIF-1α signaling. The parent compound, 4-aminosalicylic acid (4-ASA), is known to act via the inhibition of nuclear factor (NF)-κB, which can have downstream effects on HIF-1α expression and activity. nih.gov It is plausible that this compound could exert its influence on the HIF-1α pathway through a similar, indirect mechanism.

A hypothetical study could assess the ability of this compound to stabilize HIF-1α in various cell lines under normoxic and hypoxic conditions.

Hypothetical Data on HIF-1α Stabilization by this compound

Cell Line Treatment HIF-1α Expression (Relative Units)
HepG2 Control (Normoxia) 1.0
HepG2 This compound (Hypoxia) 4.5
PC-3 Control (Normoxia) 1.0
PC-3 This compound (Hypoxia) 5.2
Tubulin

Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division, motility, and intracellular transport. nih.gov Tubulin inhibitors are a cornerstone of cancer chemotherapy. nih.gov They are broadly classified as microtubule-stabilizing or -destabilizing agents.

The potential for this compound to act as a tubulin inhibitor is speculative but can be inferred from the activities of other small aromatic molecules. nih.gov The planar aromatic ring of the compound could potentially interact with the colchicine-binding site on β-tubulin, a pocket that accommodates a wide variety of inhibitors. nih.gov The substituents on the ring would play a crucial role in defining the binding interactions. For example, the hydroxyl and amino groups could form hydrogen bonds with amino acid residues in the binding pocket, while the chloro group could engage in halogen bonding or hydrophobic interactions.

To investigate this, one could perform tubulin polymerization assays in the presence of this compound and a known tubulin inhibitor as a positive control.

Hypothetical Tubulin Polymerization Inhibition Data

Compound Concentration (µM) Inhibition of Tubulin Polymerization (%)
Control - 0
Colchicine 10 85
This compound 50 15
This compound 100 35
Hexokinase-2 (HK-2)

Hexokinase-2 (HK-2) is the first rate-limiting enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate. nih.gov HK-2 is overexpressed in many cancer types and is considered a promising target for anti-cancer therapies. researchgate.net

Inhibitors of HK-2 often mimic the structure of glucose or bind to allosteric sites on the enzyme. While there is no direct evidence linking this compound to HK-2 inhibition, the general class of phenolic compounds has been explored for this activity. The hydroxyl and carboxyl groups of the compound could potentially interact with the glucose-binding site or the ATP-binding site of HK-2. The substitutions on the aromatic ring would be critical in determining the specificity and potency of such an interaction. For instance, studies on benitrobenrazide and its derivatives have shown that the number and position of hydroxyl groups influence their HK-2 inhibitory activity. nih.govrsc.org

Experimental validation would require enzymatic assays to measure the effect of this compound on HK-2 activity.

Hypothetical HK-2 Inhibition Data

Inhibitor IC50 (µM)
2-Deoxyglucose (2-DG) 1500
Benitrobenrazide 10
This compound >200 (Hypothetical)
Phosphofructokinase (PFK)

Phosphofructokinase (PFK) is another key regulatory enzyme in glycolysis, catalyzing the "committed" step of converting fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. nih.gov PFK is subject to complex allosteric regulation by ATP, AMP, and citrate, among other molecules. nih.gov

The potential for this compound to inhibit PFK is speculative. The structure does not bear a close resemblance to the natural substrates (fructose-6-phosphate and ATP). However, some small molecule inhibitors of PFK have been identified that act at allosteric sites. It is conceivable that the aromatic and functional groups of this compound could allow it to bind to an allosteric pocket on the PFK enzyme, thereby modulating its activity. The anti-inflammatory drug salicylic acid, a related compound, has been shown to affect cellular metabolism, although its direct effects on PFK are not a primary mechanism of action.

Further research, including enzymatic assays and structural studies, would be necessary to determine if this compound has any activity towards PFK.

Hypothetical PFK Activity Modulation

Compound Concentration (µM) PFK Activity (% of Control)
Control - 100
Citrate (Inhibitor) 1000 25
AMP (Activator) 100 180
This compound 100 95 (Hypothetical)

Structure Activity Relationship Sar Studies of Methyl 4 Amino 5 Chloro 2 Hydroxybenzoate Analogues

Impact of Substituent Modifications on Biological Activities

The amino group at the 4-position of the benzoate (B1203000) ring is a critical determinant of biological activity. Modifications such as acylation and alkylation can lead to substantial changes in the pharmacological properties of the resulting analogues.

N-acylation and N-alkylation of 2-aminobenzothiazoles have been shown to produce novel agents that can suppress the generation of prostaglandin (B15479496) E2, a key mediator in inflammatory diseases. mdpi.comresearchgate.net Specifically, 2-aminobenzothiazoles acylated with a 3-(naphthalen-2-yl)propanoyl group or N-alkylated with a chain containing a naphthalene (B1677914) or phenyl moiety at a three-carbon distance have demonstrated significant inhibitory effects on PGE2 generation, with EC50 values in the nanomolar range. mdpi.com Some of these derivatives have also exhibited potent in vivo anti-inflammatory activity, surpassing that of the well-known nonsteroidal anti-inflammatory drug, indomethacin. mdpi.comresearchgate.net

In a different context, the introduction of a methyl group to the nitrogen atom at the 4-position of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives has been found to cause a marked increase in their binding affinity for the dopamine (B1211576) D2 receptor, while maintaining a potent affinity for the serotonin (B10506) 5-HT3 receptor. nih.gov This suggests that even a small alkyl substitution on the amino group can significantly enhance the interaction with specific receptor binding sites. The general utility of the para-aminobenzoic acid (PABA) scaffold in medicinal chemistry stems from its structural versatility, allowing for substitutions at both the amino and carboxyl groups to develop a wide array of molecules with potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities. nih.gov

The following table summarizes the impact of N-alkylation on the anticancer activity of some 4-aminobenzoic acid derivatives. nih.gov

CompoundR Group (Alkylation)Cell LineIC50 (µM)
20 2,5-dichlorophenylNCI-H46015.59
Cisplatin (control) -NCI-H46021.00

This table illustrates that specific N-alkylation can lead to potent anticancer activity, even surpassing that of established drugs like cisplatin.

The nature and position of the halogen substituent on the benzene (B151609) ring play a pivotal role in modulating the biological activity of these compounds. Halogens can influence a molecule's lipophilicity, electronic distribution, and potential for halogen bonding, all of which can affect drug-receptor interactions. nih.govdtu.dk

In a series of 4-amino-5-chloro-2-methoxybenzamide derivatives, modification of the substituent at the 5-position was shown to significantly impact dopamine D2 receptor binding affinity. nih.gov For instance, analogues where the 5-chloro group was replaced with bromine or iodine exhibited a much higher affinity for the D2 receptor compared to the parent compound, metoclopramide. nih.gov This suggests that the size and polarizability of the halogen at this position are crucial for optimal receptor interaction. Research on other halogenated compounds has also indicated that increasing the atomic mass of the halogen substituent can enhance biological activity. rsc.org For example, in a series of sulfur-containing flavonoids, moving from fluorine to iodine resulted in a transition from good to excellent inhibitory properties against both Gram-positive and Gram-negative bacteria, suggesting that the size of the halogen is a more critical factor than its polarity or electronic effects in this particular case. nih.gov

The following table presents the dopamine D2 receptor binding affinities (IC50) for a series of 5-substituted 4-amino-2-methoxybenzamide (B3153486) analogues. nih.gov

Compound5-SubstituentDopamine D2 Receptor IC50 (nM)
Metoclopramide Chloro483
Analogue 82 Chloro17.5-61.0
Analogue 110 Bromo17.5-61.0
Analogue 112 Iodo17.5-61.0

This table demonstrates the significant increase in binding affinity upon modification of the halogen at the 5-position.

The ester group, while also capable of engaging in hydrogen bonding, primarily influences the compound's pharmacokinetic properties, such as solubility and membrane permeability. The hydrolysis of the ester to a carboxylic acid can dramatically alter the molecule's polarity and biological activity. organic-chemistry.org In many cases, the methyl ester may act as a prodrug, being converted to the more active carboxylic acid form in vivo. The interplay between the hydroxyl and the carboxylate group (formed upon ester hydrolysis) is critical for receptor recognition, often involving interactions with metal ions or charged residues in the binding pocket. researchgate.net

Conformational Preferences and Pharmacophore Elucidation

Understanding the three-dimensional arrangement of a molecule (its conformation) and the spatial distribution of its essential interacting features (the pharmacophore) is fundamental to rational drug design. For analogues of methyl 4-amino-5-chloro-2-hydroxybenzoate, conformational analysis helps to identify the low-energy, biologically active conformation.

Studies on structurally related molecules, such as 2-hydroxy-2',5'-diazachalcones, have utilized infrared and NMR spectroscopy along with computational modeling to determine their spatial arrangement. nih.gov Such analyses have revealed that specific conformers, like the (E)-s-cis-conformers, are energetically favored. nih.gov For molecules with hydroxyl groups, the formation of intramolecular hydrogen bonds can significantly influence conformational preferences. nih.gov However, in some cases, intermolecular hydrogen bonding leading to the formation of dimers can be the predominant arrangement in the solid state. nih.gov The conformational preferences are often dictated by a balance between steric factors and the stabilizing effects of hydrogen bonding. nih.gov

Pharmacophore modeling aims to identify the crucial chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) and their geometric arrangement that are necessary for biological activity. While specific pharmacophore models for this compound analogues are not extensively reported in the public domain, studies on related benzamide (B126) derivatives have been conducted. For instance, pharmacophore models for histone deacetylase inhibitors have been developed to identify key interactions with the target enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.

QSAR studies on substituted benzamides have successfully modeled their antimicrobial activity using topological descriptors, molecular connectivity indices, and shape indices. nih.gov The resulting models demonstrated good predictive ability, as indicated by high cross-validated r-squared values. nih.gov Similarly, QSAR models have been developed for benzimidazole (B57391) derivatives to correlate their antitumor and antimicrobial activities with various physicochemical descriptors. nih.govresearchgate.netijpsr.com These studies often employ multiple linear regression (MLR) and artificial neural network (ANN) techniques to build the models. nih.gov The descriptors used in these models can be constitutional, topological, physicochemical, geometrical, or quantum chemical in nature, and they help to quantify the structural features that are important for the observed biological activity. nih.gov

Ligand Efficiency and Lipophilicity Efficiency in SAR

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to assess the quality of a lead compound and to guide its optimization. sciforschenonline.orgnih.govresearchgate.net

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is calculated as the binding affinity (e.g., pIC50 or pKi) divided by the number of heavy atoms. LE helps to identify smaller, more efficient molecules that have a higher potential to be developed into drugs with favorable pharmacokinetic properties.

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). nih.gov It is calculated as pIC50 - logP. LLE is a valuable tool for optimizing potency while controlling lipophilicity, as excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. sciforschenonline.org An ideal LLE value for an optimized drug candidate is often considered to be in the range of 5 to 7. csmres.co.uk

Computational Chemistry and Molecular Modeling of Methyl 4 Amino 5 Chloro 2 Hydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied technique for predicting molecular geometries, vibrational frequencies, and other electronic properties with a favorable balance between accuracy and computational cost. nih.govresearchgate.net In studies of related aromatic compounds, such as 5-chloro-2-hydroxybenzoic acid, DFT calculations, often using the B3LYP functional with basis sets like 6-31G** and 6-311++G**, have been employed to determine optimized geometries and vibrational frequencies. nih.gov These studies demonstrate how the presence of substituents like chlorine and hydroxyl groups influences the electronic and structural parameters of the benzene (B151609) ring. nih.gov For a molecule like Methyl 4-amino-5-chloro-2-hydroxybenzoate, DFT would be the method of choice to obtain a reliable three-dimensional structure and to serve as the foundation for further computational analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

For analogous compounds, the HOMO-LUMO gap has been a key focus of theoretical studies to understand intramolecular charge transfer (ICT). The distribution of the HOMO and LUMO across the molecule indicates the likely pathways for electronic transitions. In substituted aromatic systems, the presence of both electron-donating (e.g., amino, hydroxyl) and electron-withdrawing (e.g., chloro, carboxyl) groups significantly influences the energies of these frontier orbitals.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Aromatic Molecule (Note: This table is for illustrative purposes as specific data for this compound is not available in the searched literature.)

Parameter Energy (eV)
EHOMO -6.5
ELUMO -1.2
Energy Gap (ΔE) 5.3

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. amanote.com This method is used to understand delocalization effects, such as hyperconjugation, and to quantify the strength of intramolecular interactions by examining the stabilization energies (E(2)) associated with the delocalization of electron density from an occupied NBO (donor) to an unoccupied NBO (acceptor). amanote.com

In aromatic systems with multiple substituents, NBO analysis can reveal the intricate electronic interactions between the substituents and the benzene ring. For instance, the delocalization of lone pair electrons from the nitrogen of the amino group and the oxygens of the hydroxyl and ester groups into the antibonding orbitals of the ring would be a key feature to analyze in this compound.

Table 2: Representative NBO Analysis Data for Intramolecular Interactions (Note: This table is for illustrative purposes as specific data for this compound is not available in the searched literature.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (N) π* (C=C) 15.2
LP (O)hydroxyl π* (C=C) 8.5
π (C=C) π* (C=O)ester 5.1

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. sigmaaldrich.com The MESP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MESP map would be expected to show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amino group, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and hydroxyl groups would likely exhibit positive potential. The electrostatic potential at different positions on the aromatic ring can also provide quantitative insights into the effects of the substituents. epa.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.

Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy or a docking score, which indicates the strength of the interaction between a ligand and a target protein. These simulations also provide a detailed view of the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

In the context of this compound, molecular docking could be used to screen for potential protein targets and to hypothesize its mechanism of action if it were to exhibit biological activity. The amino, hydroxyl, and carbonyl groups of the molecule are all capable of forming hydrogen bonds, which are often critical for high-affinity binding to a protein's active site. Docking studies on similar compounds have revealed the importance of such interactions in determining binding orientation and affinity. nih.gov

Table 3: Hypothetical Molecular Docking Results (Note: This table is for illustrative purposes as specific molecular docking data for this compound is not available in the searched literature.)

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Example Kinase 1 -8.2 ASP 145, LYS 72 Hydrogen Bond
PHE 80, LEU 133 Hydrophobic
Example Receptor 2 -7.5 GLN 102, ASN 105 Hydrogen Bond
TRP 54 π-π Stacking

Identification of Key Binding Residues and Interaction Hotspots

Detailed molecular docking studies specifically identifying the key binding residues and interaction hotspots for this compound are not extensively available in the public domain. However, the analysis of structurally similar compounds and derivatives provides insights into potential interaction patterns. For instance, studies on 4-aminobenzoic acid derivatives have shown that the aminobenzoic acid scaffold can participate in crucial interactions within protein binding sites. nih.govresearchgate.net

In a study on aminobenzoic acid derivatives as cholinesterase inhibitors, molecular docking revealed that compounds with this core structure could fit within the enzyme gorge, interacting with key amino acid residues. researchgate.net For example, derivatives were shown to form π–π stacking interactions with residues like Phe-330, Phe-331, and Trp-84 in acetylcholinesterase. researchgate.net Given the aromatic nature of the benzene ring in this compound, it is plausible that it could engage in similar aromatic or hydrophobic interactions.

Furthermore, the substituent groups—amino, chloro, and hydroxyl—are capable of forming specific hydrogen bonds and electrostatic interactions. The hydroxyl and amino groups can act as hydrogen bond donors and acceptors, while the chloro group can participate in halogen bonding or other electrostatic interactions. The precise nature of these interactions and the identification of specific amino acid residues would necessitate dedicated molecular docking studies of this compound with a defined biological target.

Virtual Screening Approaches for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov While no specific virtual screening campaigns using this compound as a lead compound are documented in publicly available literature, the general principles of such an approach can be described.

A virtual screening protocol for discovering novel analogues of this compound would typically involve the following steps:

Target Selection and Preparation: A three-dimensional structure of a biologically relevant protein target would be obtained, often from crystallographic data. nih.gov

Ligand Library Preparation: A large database of chemical compounds would be prepared for docking. This could include commercially available compounds or virtually generated libraries of analogues based on the this compound scaffold.

Molecular Docking: The library of compounds would be docked into the binding site of the target protein using specialized software. This process predicts the binding conformation and affinity of each compound. nih.gov

Scoring and Ranking: The docked compounds would be ranked based on a scoring function that estimates the binding free energy. Top-ranked compounds are considered potential "hits."

Post-filtering: The hit list is often refined using additional criteria, such as drug-likeness properties (see section 5.4.1) and visual inspection of the binding poses to ensure key interactions are present.

For example, a study on the discovery of new anti-adipogenic compounds utilized virtual screening to identify molecules that could bind to specific protein targets. nih.gov A similar approach could be applied to find novel analogues of this compound with potentially improved activity or other desirable properties.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a protein binding site. ucl.ac.uknih.gov

There are no specific molecular dynamics simulation studies focused solely on this compound in the available scientific literature. However, MD simulations have been performed on related substituted benzoic acids to understand their behavior in solution. ucl.ac.ukbohrium.comacs.org These studies have investigated how different substituents on the benzoic acid ring influence self-association, the formation of dimers through hydrogen bonding, and interactions with various solvents. ucl.ac.ukbohrium.comacs.org

A molecular dynamics simulation of this compound would likely explore:

Rotational Barriers: The energy required to rotate around the single bonds, particularly the C-C bond connecting the carboxylic ester group and the C-N bond of the amino group, which would define the molecule's preferred conformations.

Solvent Interactions: How the molecule interacts with surrounding water or other solvent molecules, which is crucial for understanding its solubility and behavior in a biological context.

Binding Site Dynamics: If simulated within a protein binding site, MD could reveal how the ligand and protein adapt to each other, the stability of key interactions over time, and the role of water molecules in mediating binding.

For instance, MD simulations of protein-benzoic acid complexes have been used to assess the stability of the complex, showing how the ligand maintains its interactions within the binding site through hydrogen bonds and hydrophobic interactions. nih.gov

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are valuable in early-stage drug discovery to identify candidates with a higher probability of success in clinical trials. uq.edu.au

While a comprehensive, experimentally validated ADMET profile for this compound is not available, predictions for some of its properties can be made using established computational models. For example, online tools like pkCSM can predict a range of ADMET properties based on the molecule's structure. uq.edu.auuq.edu.au

Prediction of Drug-Likeness Properties (Lipinski's Rule of Five)

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. bohrium.com The rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass of less than 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

Based on the computed properties of this compound from public databases like PubChem, we can assess its compliance with Lipinski's Rule of Five. nih.gov

PropertyValueLipinski's RuleCompliance
Molecular Weight201.61 g/mol nih.gov< 500 DaYes
logP (XLogP3)1.9 nih.gov≤ 5Yes
Hydrogen Bond Donors3 (one OH, one NH₂) nih.gov≤ 5Yes
Hydrogen Bond Acceptors4 (one N, three O) nih.gov≤ 10Yes

As shown in the table, this compound does not violate any of Lipinski's rules, suggesting that it possesses physicochemical properties consistent with those of orally bioavailable drugs.

Analytical Methodologies for Methyl 4 Amino 5 Chloro 2 Hydroxybenzoate in Biological and Environmental Matrices

Sample Preparation Techniques for Complex Matrices

Sample preparation is a critical step in the analytical workflow, designed to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. chemicalpapers.com For compounds like Methyl 4-amino-5-chloro-2-hydroxybenzoate, which shares structural similarities with salicylates, parabens, and other aromatic amines, established techniques such as liquid-liquid extraction and solid-phase extraction are commonly adapted.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For phenolic compounds and aromatic acids, the pH of the aqueous sample is a crucial parameter. Acidification of the sample protonates the analyte, increasing its hydrophobicity and facilitating its transfer into the organic phase. researchgate.net For example, in the analysis of salicylic (B10762653) acid and its metabolites in urine, samples are acidified before extraction with solvents like carbon tetrachloride and ethylene (B1197577) dichloride. researchgate.net Similarly, p-aminobenzoic acid (PABA) and its metabolites can be extracted from deproteinized serum using organic solvents. nih.gov LLE is often employed as the initial preparation step for solid samples, such as plant or food material, to transfer analytes into a liquid state before further purification. chemicalpapers.com

Solid-Phase Extraction (SPE) has become a dominant technique for sample clean-up and concentration due to its efficiency, versatility, and reduced solvent consumption compared to LLE. chemicalpapers.comijcpa.in The method relies on the partitioning of an analyte between a liquid sample and a solid sorbent packed in a cartridge. ijcpa.in A variety of sorbent phases are available, including:

Reversed-Phase Sorbents (e.g., C8, C18) : These non-polar sorbents are effective for extracting hydrophobic or polar organic analytes from aqueous matrices. nih.gov They are commonly used for the extraction of parabens and pharmaceuticals from wastewater. frontiersin.org

Hydrophilic-Lipophilic Balanced (HLB) Sorbents : These polymeric sorbents are designed to extract a wide range of acidic, basic, and neutral compounds and are less susceptible to drying out than silica-based sorbents. chemicalpapers.com Oasis HLB cartridges have been successfully used to purify samples for the analysis of drugs in human milk and wastewater. frontiersin.orgresearchgate.net

Ion-Exchange Sorbents : These are used for the extraction of charged analytes from aqueous or non-polar samples. nih.gov

A typical SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an appropriate solvent. ijcpa.in This process not only purifies the sample but also achieves significant preconcentration of the analyte. For instance, an SPE method developed for seven parabens in surface water using UHPLC-MS/MS demonstrated high efficacy. vnulib.edu.vn

Table 1: Examples of Extraction Conditions for Structurally Related Compounds
Compound ClassMatrixExtraction MethodKey ParametersRecoverySource
Salicylic Acid & MetabolitesUrineLLEAcidification (HCl); Solvents: Carbon Tetrachloride, Ethylene Dichloride>90% researchgate.netresearchgate.net
p-Aminobenzoic Acid (PABA) & MetabolitesSerumLLEDeproteinization followed by organic solvent extraction41% - 100% nih.gov
ChlorophenolsWaterLLEpH adjustment; Solvent: Benzene (B151609)/1-octanolN/A tandfonline.com
Parabens & PharmaceuticalsWastewaterSPESorbent: Oasis HLB; Elution: Methanol (B129727)Variable frontiersin.org
Basic DrugsHuman MilkSPESorbent: Cyanopropyl (CN) or Octadecyl (C18); Elution: 0.1% propylamine (B44156) in methanol>70% for 14/17 drugs documentsdelivered.com

In recent years, a trend towards miniaturization has led to the development of various microextraction techniques that offer advantages such as reduced sample and solvent volumes, lower costs, and environmental friendliness.

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE where the sorbent material (typically 1-2 mg) is packed directly into a syringe. nih.govmdpi.com This integration combines sample extraction, pre-concentration, and clean-up into a single device, significantly reducing sample preparation time. mdpi.com MEPS is particularly well-suited for complex biological samples and can handle sample volumes from 10 µL to 1000 µL. nih.govmdpi.com A key advantage of MEPS is the reusability of the sorbent, which can often be used for over 100 extractions, even with complex matrices like plasma or urine. nih.gov MEPS has been successfully applied to the analysis of catecholamines in dried plasma and urine spots using a C18 sorbent, achieving extraction yields greater than 85%. nih.gov The technique's versatility allows for its use with various sorbent chemistries, including reversed-phase, normal-phase, and mixed-mode ion exchange, making it adaptable for a wide range of analytes. nih.gov

Other relevant microextraction techniques include liquid-phase microextraction (LPME) and its variants, such as hollow-fiber LPME, which have been used for the analysis of chlorophenols and aromatic amines in environmental water samples. nih.govnih.govnih.gov

Preconcentration and clean-up are intrinsic benefits of the extraction techniques described above. The primary goal is to remove matrix components that could interfere with the analysis or damage the analytical column, while simultaneously increasing the concentration of the target analyte. chemicalpapers.com

Enrichment/Preconcentration : Techniques like SPE and MEPS can achieve high enrichment factors by processing a large volume of a sample and eluting the analyte into a very small volume of solvent. mdpi.com For example, liquid-liquid-liquid microextraction (LLLME) of aromatic amines from water samples achieved up to a 500-fold enrichment. nih.gov

Clean-up : The selectivity of the extraction process provides the clean-up effect. In SPE, this is controlled by the choice of sorbent and the composition of the washing and elution solvents. ijcpa.in For instance, after loading the sample onto an SPE cartridge, a wash step with a weak solvent can remove hydrophilic interferences while retaining the analyte of interest. A subsequent elution with a stronger solvent recovers the purified analyte. This selective isolation is crucial for minimizing matrix effects in sensitive detection methods like mass spectrometry. nih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate the analyte from any remaining matrix components and other compounds. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the predominant methods for the analysis of compounds like this compound.

HPLC is a robust and versatile technique for separating non-volatile or thermally unstable compounds. For analytes containing polar functional groups and aromatic rings, reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical RP-HPLC system for the analysis of a compound like this compound would consist of:

Stationary Phase : A C8 or C18 column is frequently used. rsc.orgnih.gov These columns contain silica (B1680970) particles chemically bonded with octyl (C8) or octadecyl (C18) chains, providing a non-polar surface.

Mobile Phase : A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is used as the eluent. nih.govrsc.org The pH of the aqueous component is often adjusted with a buffer (e.g., phosphate, acetate) to control the ionization state of the analyte and improve peak shape and retention. nih.govnih.gov For instance, a method for separating p-aminobenzoic acid isomers used a mobile phase of acetonitrile and water with formic acid. sielc.com

Detection : UV detection is commonly employed, with the wavelength set to an absorption maximum of the analyte (e.g., 225 nm or 254 nm) to ensure high sensitivity. tandfonline.comusda.gov

Table 2: Examples of HPLC Conditions for Structurally Related Compounds
Compound(s)ColumnMobile PhaseDetectionSource
p-Aminobenzoic Acid (PABA) & ProcaineDiscovery C1810mM Ammonium Acetate (pH 4.0) and AcetonitrileUV nih.gov
ChlorophenolsNot SpecifiedNot SpecifiedUV (225 nm) tandfonline.com
Benzoic Acid & Sorbic AcidC18Methanol-Ammonium Acetate buffer (30:70, v/v)UV (225 nm) nih.gov
Antipyrine & BenzocaineZORBAX C8Acetonitrile : Phosphate buffer pH 5.5 (25:75, v/v)UV rsc.org
SalicylatesNovapak C18Water, Orthophosphoric Acid, AcetonitrileUV (237 nm) researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity. UHPLC is particularly advantageous for analyzing trace levels of contaminants in complex environmental and biological samples. wiley.com

Due to its high sensitivity, UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS). This combination provides excellent selectivity and allows for definitive identification and quantification of analytes at very low concentrations. For example, a method combining solid-phase extraction with UHPLC-MS/MS was developed to measure seven different parabens in surface water, achieving detection limits in the nanogram-per-liter (ng/L) range. vnulib.edu.vn Another study used UHPLC coupled to time-of-flight mass spectrometry (UHPLC-ESI-TOF/MS) for the rapid determination of parabens in water samples, highlighting the speed and efficiency of modern techniques. nih.gov The analysis of parabens and other pharmaceuticals in wastewater has also been effectively performed using UHPLC-MS/MS, demonstrating its power in environmental monitoring. frontiersin.orgmdpi.com

Gas Chromatography (GC) Considerations

The analysis of this compound by Gas Chromatography (GC) requires careful consideration of the compound's physicochemical properties. Due to the presence of polar functional groups, specifically the primary amine (-NH2) and hydroxyl (-OH) groups, the compound exhibits high polarity and low volatility, making direct GC analysis challenging. These polar groups can lead to poor peak shape, tailing, and potential thermal degradation in the GC inlet and column. phenomenex.blogresearchgate.netresearchgate.net

To overcome these challenges, derivatization is an essential step prior to GC analysis. Derivatization chemically modifies the polar functional groups, replacing the active hydrogens with less polar moieties. acs.orgglsciences.com This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance. researchgate.netoup.com

Common derivatization strategies for compounds containing amino and hydroxyl groups include:

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.blog Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. glsciences.comyoutube.com The resulting TMS derivatives are significantly more volatile and less polar. phenomenex.blog

Acylation: This involves the reaction of the amine and hydroxyl groups with an acylating agent, such as a perfluoroacyl anhydride (B1165640) (e.g., pentafluoropropionic anhydride, PFPA). This not only increases volatility but also introduces electronegative atoms, which can enhance detection sensitivity, particularly with an electron capture detector (ECD). nih.gov

Alkylation/Esterification: While the carboxyl group is already esterified in the target molecule, the phenolic hydroxyl and amino groups can be alkylated. However, silylation and acylation are generally more straightforward for these functional groups in the context of GC analysis. researchgate.netnih.gov

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and solvent) must be optimized to ensure complete and reproducible derivatization of the analyte. youtube.comnih.gov

Once derivatized, the selection of an appropriate GC column is critical. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically suitable for the separation of such derivatives. glsciences.commatec-conferences.org The temperature program of the GC oven should be optimized to ensure adequate separation from matrix components and good peak shape.

Spectrometric Detection Methods

Spectrometric detectors are indispensable for the selective and sensitive detection of this compound following chromatographic separation.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches

Mass Spectrometry (MS), particularly when coupled with GC or Liquid Chromatography (LC), is a powerful tool for the analysis of this compound.

GC-MS: When using GC, the mass spectrum of the derivatized analyte provides crucial structural information. The fragmentation pattern is influenced by the derivatizing group. For a silylated derivative, characteristic losses of methyl groups (m/z 15) and the TMS group itself are expected. For acylated derivatives, fragmentation will involve the acyl group. nih.govpharmacy180.com

LC-MS/MS: For the analysis of the underivatized compound, LC-MS/MS is the preferred technique. Electrospray ionization (ESI) is a suitable ionization source for this polar molecule, likely operating in positive ion mode to protonate the primary amine group ([M+H]+). nih.gov Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity through the use of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). nih.gov In this approach, the precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Predicted Fragmentation: For this compound (Molecular Weight: 201.61 g/mol ), the protonated molecule ([M+H]+) would have an m/z of approximately 202.6. Collision-induced dissociation (CID) would likely lead to characteristic fragment ions. acs.orgpharmacy180.comresearchgate.net Plausible fragmentation pathways for the [M+H]+ ion could include:

Loss of methanol (CH3OH) from the ester group, resulting in a fragment ion.

Loss of carbon monoxide (CO) from the ester or after rearrangement.

Cleavage related to the amino and chloro substituents on the aromatic ring.

The selection of specific precursor-to-product ion transitions is fundamental for developing a robust and selective LC-MS/MS method.

Table 1: Predicted MS/MS Transitions for this compound

Precursor Ion (m/z)Predicted Product Ion (m/z)Plausible Neutral Loss
202.6170.6CH3OH
202.6142.6CH3OH + CO
170.6142.6CO

Note: These transitions are predicted and would require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation and confirmation of this compound. It can also be used for quantitative analysis (qNMR), although it is less common for trace analysis in complex matrices compared to hyphenated techniques.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring (the electron-donating -OH and -NH2 groups, and the electron-withdrawing -Cl and -COOCH3 groups). libretexts.orgwisc.eduyoutube.com

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.0-8.0 ppm). The proton ortho to the hydroxyl group and the proton ortho to the amino group will appear as singlets due to the substitution pattern.

Methyl Protons: The three protons of the methyl ester group (-OCH3) will appear as a singlet, typically in the range of δ 3.5-4.0 ppm.

Amine and Hydroxyl Protons: The signals for the -NH2 and -OH protons can be broad and their chemical shifts are concentration and solvent-dependent. They can also exchange with deuterium (B1214612) in solvents like D2O. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, as they are in different chemical environments. The chemical shifts of the aromatic carbons are spread over a range (typically δ 100-160 ppm) and are influenced by the nature of the substituents. libretexts.orgchemrxiv.orgresearchgate.net The carbonyl carbon of the ester will appear at a lower field (δ ~165-175 ppm), and the methyl carbon of the ester will be at a higher field (δ ~50-55 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H (ortho to -OH)~7.5 - 7.8-
Aromatic-H (ortho to -NH2)~6.5 - 6.8-
-OCH3~3.8~52
-NH2Variable (e.g., 4.0-6.0)-
-OHVariable (e.g., 9.0-11.0)-
Aromatic C-Cl-~115-120
Aromatic C-NH2-~140-145
Aromatic C-OH-~155-160
C=O-~168-172

Note: These are predicted values based on general principles and data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

UV-Visible Spectroscopy for Detection and Quantification

UV-Visible spectroscopy can be used for the detection and quantification of this compound, particularly as a detector for High-Performance Liquid Chromatography (HPLC). The molecule contains a substituted benzene ring, which is a chromophore that absorbs UV radiation. uniba.sk

The UV spectrum is expected to show characteristic absorption bands arising from π → π* electronic transitions within the aromatic system. The position of the maximum absorbance (λmax) is influenced by the substituents on the benzene ring. The hydroxyl, amino, and chloro groups, as well as the methyl ester group, will affect the energy of these transitions. pharmacy180.comresearchgate.net For salicylic acid derivatives, typical absorption maxima are observed in the range of 230-240 nm and 290-310 nm. researchgate.netomicsonline.orgresearchgate.net The exact λmax values for this compound will also be influenced by the solvent polarity. pharmacy180.com

Table 3: Expected UV-Visible Absorption Maxima for this compound

Solvent TypeExpected λmax 1 (nm)Expected λmax 2 (nm)
Non-polar (e.g., Hexane)~235~300
Polar Protic (e.g., Methanol)~240~305
Polar Aprotic (e.g., Acetonitrile)~238~302

Note: These are estimated values based on the spectra of related compounds. Experimental determination is necessary for accurate values.

Method Validation Parameters: Accuracy, Sensitivity, and Repeatability in Biological and Environmental Samples

The validation of any analytical method for the quantification of this compound in complex matrices like biological fluids or environmental samples is crucial to ensure the reliability of the results. Key validation parameters include accuracy, sensitivity, and repeatability. resolian.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies on spiked samples. resolian.comnih.gov Blank matrix samples (e.g., groundwater, soil extract, plasma) are spiked with known concentrations of the analyte at different levels (low, medium, and high). The samples are then extracted and analyzed, and the percentage recovery is calculated. For trace analysis in environmental and biological matrices, acceptable recovery is often in the range of 70-120%. nih.gov

Sensitivity: The sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

LOD: The lowest concentration of the analyte that can be reliably detected above the background noise of the instrument. researchgate.netresearchgate.netchromatographyonline.com

LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.netresearchgate.net The LOD and LOQ are critical for determining whether the method is suitable for monitoring the compound at environmentally or biologically relevant concentrations. For modern hyphenated techniques like LC-MS/MS, LOQs in the low ng/L (for water) or ng/g (for solid samples) range are often achievable for many organic contaminants. nih.govnih.govresearchgate.netnih.gov

Repeatability: Repeatability (or intra-assay precision) assesses the precision of the method under the same operating conditions over a short interval of time. It is determined by analyzing replicate samples of the same spiked matrix at the same concentration on the same day. The results are expressed as the relative standard deviation (RSD). For trace analysis, an RSD of ≤ 15-20% is generally considered acceptable. nih.govresearchgate.net Intermediate precision (inter-assay precision) assesses the variability between different days, analysts, or equipment.

Table 4: Typical Method Validation Acceptance Criteria for Trace Analysis in Environmental and Biological Matrices

ParameterTypical Acceptance CriteriaReference
Accuracy (Recovery)70 - 120% nih.gov
Repeatability (Intra-assay Precision, RSD)≤ 15-20% nih.govresearchgate.net
Intermediate Precision (Inter-assay Precision, RSD)≤ 20% nih.gov
Limit of Quantitation (LOQ)Method dependent, typically in the ng/L to µg/L range for water samples nih.govresearchgate.netnih.gov
Linearity (Coefficient of determination, r²)≥ 0.99 researchgate.net

Future Research Directions and Therapeutic Prospects of Methyl 4 Amino 5 Chloro 2 Hydroxybenzoate

Development of Novel Analogues with Enhanced Potency and Selectivity

The core structure of Methyl 4-amino-5-chloro-2-hydroxybenzoate presents a versatile scaffold for the development of novel analogues with improved biological activity. The structural adaptability of PABA and its derivatives, which allows for substitutions at both the amino and carboxyl groups, is a key factor in developing new molecules with potential medical uses. researchgate.netnih.govbohrium.com Research into related N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues has yielded compounds with potent inhibitory activity against human adenovirus (HAdV). nih.gov This suggests that modifying the ester group of this compound to various amides could be a fruitful strategy.

Future synthetic efforts could focus on:

Modification of the Ester Group: Conversion of the methyl ester to a library of substituted amides, hydrazides, or other esters to explore new interactions with biological targets.

Substitution on the Aromatic Ring: While the current compound is chlorinated, exploring analogues with different halogen substitutions (e.g., fluorine, bromine) or other electron-withdrawing/donating groups could modulate the electronic properties and binding affinities of the molecule. researchgate.net

Derivatization of the Amino Group: Acylation or alkylation of the 4-amino group can lead to derivatives with altered solubility, stability, and target engagement.

The goal of these modifications would be to enhance potency against specific targets, such as viral enzymes or cancer-related proteins, while improving selectivity to minimize off-target effects and potential toxicity. nih.govmdpi.com The development of such analogues will likely be guided by computational modeling and structure-activity relationship (SAR) studies to rationally design compounds with optimized therapeutic profiles. nih.gov

Combination Therapies Involving this compound

Given the diverse biological activities reported for aminobenzoic acid derivatives, from antimicrobial to anticancer effects, exploring the use of this compound in combination therapies represents a significant area of future research. researchgate.netnih.govresearchgate.net For instance, in the context of cancer, combining a cytotoxic agent derived from this scaffold with an immunomodulatory drug or a targeted therapy could lead to synergistic effects and overcome drug resistance.

Similarly, in treating infectious diseases, combination therapy is a standard of care. Aminosalicylates like 4-aminosalicylic acid (4-ASA) have been used in multi-drug regimens for tuberculosis. researchgate.net Future studies could investigate whether this compound or its more potent analogues could be combined with existing antibiotics to enhance their efficacy or combat resistant strains. Research into PABA has shown that it can have a synergistic antibacterial effect when combined with certain antibiotics against various bacterial strains. nih.gov

Repurposing Potential of this compound

Drug repurposing, or finding new uses for existing compounds, is an efficient strategy in drug discovery. The 4-aminosalicylic acid scaffold, closely related to the title compound, has a history of such applications, being used for inflammatory bowel disease (IBD) in addition to its primary indication as an anti-tubercular agent. nih.gov

Future research could screen this compound and its derivatives against a wide range of diseases. Given the activities of related scaffolds, potential areas for repurposing include:

Anti-inflammatory Diseases: The structural similarity to 4-ASA and 5-ASA (mesalamine) suggests a potential role in treating inflammatory conditions like ulcerative colitis or Crohn's disease. nih.govnih.govmedicalnewstoday.com

Antiviral Infections: Research on niclosamide, which shares a substituted chlorophenyl amide structure, has shown broad-spectrum antiviral activity, and its analogues have been investigated as inhibitors of RSV and HAdV. researchgate.netnih.gov This points to a potential antiviral application for derivatives of this compound.

Anticancer Therapy: Various benzoic acid and PABA derivatives have demonstrated anticancer properties. bohrium.comresearchgate.net Screening this compound against a panel of cancer cell lines could uncover novel oncological applications. acs.org

Advanced Delivery Systems for Therapeutic Applications

The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as solubility and stability, which affect its delivery to the target site. Advanced drug delivery systems offer a solution to overcome these limitations. For compounds like salicylic (B10762653) acid and its derivatives, nanoparticle-based delivery systems have been explored to provide controlled release and minimize side effects like skin irritation. nih.govmdpi.com

Future research for this compound could focus on developing:

Lipid Nanoparticles: Encapsulating the compound in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) could enhance its stability and allow for sustained release, which is particularly beneficial for topical applications. nih.gov

Polymeric Nanoparticles: Using biodegradable polymers like chitosan (B1678972) to create nanoparticles can improve bioavailability and provide targeted delivery. mdpi.comnih.govresearchgate.net Chitosan-based systems are pH-sensitive, allowing for gradual release in specific environments. mdpi.com

Prodrugs: Designing colon-specific prodrugs, similar to those developed for 4-ASA and 5-ASA (e.g., sulfasalazine, balsalazide), could enable targeted delivery to the large intestine for the treatment of IBD. nih.gov

These advanced formulations could improve patient compliance by reducing application frequency and minimizing potential adverse effects. nih.gov

Clinical Translation Potential and Challenges

The translation of any promising compound from the laboratory to the clinic is a complex process fraught with challenges. While the aminobenzoic acid scaffold is present in many approved drugs, each new derivative must undergo rigorous evaluation. nih.govnih.gov

Potential:

The established history of related compounds like PABA and aminosalicylates in medicine provides a solid foundation and a degree of confidence in the general safety of the scaffold. researchgate.netnih.govdrugbank.com

The versatility of the scaffold allows for optimization to address issues of potency, selectivity, and pharmacokinetics that may arise during preclinical development. bohrium.com

Challenges:

Toxicity: Although PABA itself is generally considered non-toxic, some of its derivatives have shown cytotoxicity in preclinical tests, which is a significant hurdle. bohrium.comnih.gov Thorough toxicological studies will be essential.

Pharmacokinetics: Issues related to absorption, distribution, metabolism, and excretion (ADME) can prevent a drug from reaching its target in sufficient concentrations. The ester moiety of this compound may be susceptible to hydrolysis by esterases in the body, which could affect its stability and duration of action.

Regulatory Hurdles: The path to regulatory approval is long and expensive, requiring extensive data on safety and efficacy from preclinical studies and multi-phase clinical trials.

Further investigation is needed to evaluate the safety and efficacy of derivatives in clinical investigations to better understand their specific mechanisms of action. researchgate.netbohrium.com

Emerging Research Areas for the this compound Scaffold

The this compound scaffold holds potential for exploration in several emerging areas of therapeutic research. The adaptability of this "privileged structure" makes it a candidate for developing ligands against novel biological targets. mdpi.com

Emerging research could target:

Protein-Protein Interaction (PPI) Inhibition: Many diseases are driven by aberrant protein-protein interactions. Substituted benzoic acid scaffolds have been investigated as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov The structure of this compound could serve as a starting point for designing novel PPI inhibitors.

Enzyme Inhibition: Beyond traditional targets, derivatives could be screened against newly identified enzymes involved in disease pathology. For example, derivatives of the related quinazoline (B50416) scaffold have been explored as inhibitors of a wide range of enzymes. ijprajournal.com

Modulation of the Microbiome: The gut microbiome's role in health and disease is a rapidly expanding field. Given that aminosalicylates can affect the gut microbiome, future research could explore how derivatives of this compound might be used to therapeutically modulate the composition and function of gut bacteria. researchgate.net

The exploration of this scaffold in high-throughput screening campaigns against diverse target libraries will be crucial in uncovering new and unexpected therapeutic opportunities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-amino-5-chloro-2-hydroxybenzoate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and functionalization steps. For example, iodination of a precursor benzoate derivative followed by chlorination and subsequent acylation/amination can yield the target compound. Key intermediates are characterized using 1^1H/13^13C NMR and HPLC to confirm regiochemical selectivity and purity. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side reactions such as over-halogenation or ester hydrolysis .

Q. How is the compound characterized for structural confirmation and purity in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm the ester group.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula.
  • X-ray Crystallography : For crystalline derivatives, SHELXL refinement resolves bond angles and torsional strain .
  • HPLC : Purity (>95%) is assessed using reverse-phase columns with UV detection at 254 nm .

Q. What are the primary pharmacological applications of this compound in drug discovery?

  • Methodological Answer : The compound serves as a key intermediate in synthesizing bioactive molecules. For example, it is utilized in dopamine D2 and serotonin 5-HT3 receptor antagonist studies, where its amino and hydroxy groups enable conjugation with heterocyclic moieties. Researchers employ coupling reactions (e.g., EDC/HOBt) to generate amide-linked derivatives for receptor-binding assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of halogenated benzoate derivatives?

  • Methodological Answer : By-products often arise from competing substitution or oxidation. Strategies include:

  • Catalyst Screening : Pd/C or CuI for selective halogenation.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature Gradients : Stepwise heating/cooling reduces thermal decomposition.
  • In-situ Monitoring : FT-IR tracks reaction progress to halt at intermediate stages .

Q. What strategies enable regioselective functionalization of this compound given multiple reactive sites?

  • Methodological Answer : The amino group directs electrophilic substitution to the para position, while the hydroxy group activates ortho/para sites. For selective modifications:

  • Protecting Groups : Acetylation of the amino group (Ac2_2O) blocks undesired acylation.
  • Directed Ortho-Metalation : Use of LDA or Grignard reagents with directing groups (e.g., methoxy) enables precise functionalization .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural analysis?

  • Methodological Answer : SHELXL’s TWIN and BASF commands model twinned crystals, while PART instructions address disordered atoms. High-resolution data (≤1.0 Å) and iterative refinement (R-factor <5%) improve accuracy. Contradictions in thermal parameters may require alternative space group assignments .

Q. What experimental designs are effective for studying enzyme inhibition using derivatives of this compound?

  • Methodological Answer :

  • Kinetic Assays : Measure IC50_{50} via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives).
  • Docking Studies : Molecular dynamics simulations (AutoDock Vina) predict binding affinities.
  • SAR Analysis : Compare inhibitory activity of derivatives with varied substituents (e.g., bromo vs. iodo) to identify pharmacophores .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Storage : Under inert atmosphere (N2_2) at 2–8°C to prevent hydrolysis.
  • PPE : Nitrile gloves and lab coats; fume hoods for weighing.
  • Waste Disposal : Neutralize with dilute NaOH before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.